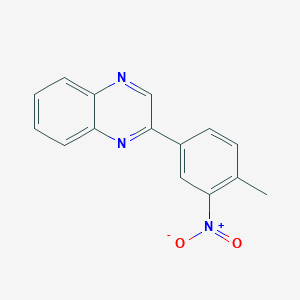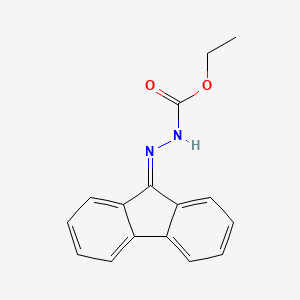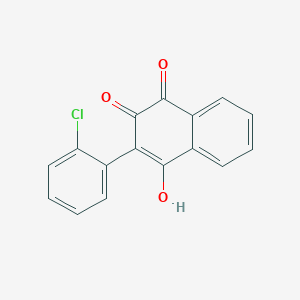![molecular formula C15H11FN2O3S B5717034 3-({[(4-fluorobenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5717034.png)
3-({[(4-fluorobenzoyl)amino]carbonothioyl}amino)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-({[(4-fluorobenzoyl)amino]carbonothioyl}amino)benzoic acid, also known as FFACT, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
作用機序
3-({[(4-fluorobenzoyl)amino]carbonothioyl}amino)benzoic acid's mechanism of action involves binding to and inhibiting the activity of certain enzymes, particularly those involved in the regulation of cell growth and inflammation. Specifically, 3-({[(4-fluorobenzoyl)amino]carbonothioyl}amino)benzoic acid has been shown to inhibit the activity of histone deacetylases (HDACs) and cyclooxygenase-2 (COX-2), both of which play important roles in cancer growth and inflammation.
Biochemical and Physiological Effects
3-({[(4-fluorobenzoyl)amino]carbonothioyl}amino)benzoic acid has been shown to have a variety of biochemical and physiological effects, including inhibition of cancer cell growth, reduction of inflammation, and protection against neurodegenerative diseases. In cancer cells, 3-({[(4-fluorobenzoyl)amino]carbonothioyl}amino)benzoic acid induces apoptosis by activating certain signaling pathways and inhibiting the activity of HDACs. Inflammation is reduced by 3-({[(4-fluorobenzoyl)amino]carbonothioyl}amino)benzoic acid's inhibition of COX-2 activity, which leads to a decrease in the production of prostaglandins, molecules that contribute to inflammation. 3-({[(4-fluorobenzoyl)amino]carbonothioyl}amino)benzoic acid's neuroprotective effects are thought to be due to its ability to inhibit the activity of HDACs, which can lead to changes in gene expression that protect against neurodegeneration.
実験室実験の利点と制限
One advantage of using 3-({[(4-fluorobenzoyl)amino]carbonothioyl}amino)benzoic acid in lab experiments is its specificity for certain enzymes, which allows for targeted inhibition of specific pathways. Additionally, 3-({[(4-fluorobenzoyl)amino]carbonothioyl}amino)benzoic acid has been shown to have low toxicity in animal studies, indicating that it may be safe for use in humans. However, one limitation of 3-({[(4-fluorobenzoyl)amino]carbonothioyl}amino)benzoic acid is its poor solubility in water, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several potential future directions for research on 3-({[(4-fluorobenzoyl)amino]carbonothioyl}amino)benzoic acid. One area of interest is the development of 3-({[(4-fluorobenzoyl)amino]carbonothioyl}amino)benzoic acid analogs with improved solubility and potency. Additionally, further studies are needed to determine the optimal dosing and administration of 3-({[(4-fluorobenzoyl)amino]carbonothioyl}amino)benzoic acid for therapeutic use. Finally, 3-({[(4-fluorobenzoyl)amino]carbonothioyl}amino)benzoic acid's potential use in combination with other drugs or therapies should be explored, as it may have synergistic effects with other treatments.
合成法
3-({[(4-fluorobenzoyl)amino]carbonothioyl}amino)benzoic acid can be synthesized through a multi-step process starting with the reaction of 4-fluorobenzoic acid with thionyl chloride to form 4-fluorobenzoyl chloride. This intermediate is then reacted with ammonium thiocyanate to form a thiourea compound, which is subsequently reacted with 3-aminobenzoic acid to form 3-({[(4-fluorobenzoyl)amino]carbonothioyl}amino)benzoic acid.
科学的研究の応用
3-({[(4-fluorobenzoyl)amino]carbonothioyl}amino)benzoic acid has been studied for its potential therapeutic applications in various fields, including cancer treatment, inflammation, and neurodegenerative diseases. In cancer research, 3-({[(4-fluorobenzoyl)amino]carbonothioyl}amino)benzoic acid has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. It has also been studied for its anti-inflammatory properties, which may be useful in treating conditions such as arthritis and asthma. Additionally, 3-({[(4-fluorobenzoyl)amino]carbonothioyl}amino)benzoic acid has shown promise in protecting against neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
3-[(4-fluorobenzoyl)carbamothioylamino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN2O3S/c16-11-6-4-9(5-7-11)13(19)18-15(22)17-12-3-1-2-10(8-12)14(20)21/h1-8H,(H,20,21)(H2,17,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXFDHKFPMGKBKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=S)NC(=O)C2=CC=C(C=C2)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-({[(4-Fluorophenyl)carbonyl]carbamothioyl}amino)benzoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-[(2-quinolinylthio)acetyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B5716960.png)
![4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}benzamide](/img/structure/B5716962.png)
![N'-{[2-(2,5-dimethylphenoxy)acetyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5716963.png)

![2-[(2-quinolinylcarbonyl)amino]benzoic acid](/img/structure/B5716975.png)
![4-ethyl-3-(2-furyl)-5-[(4-methoxybenzyl)thio]-4H-1,2,4-triazole](/img/structure/B5716989.png)
![4-iodo-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B5716997.png)
![N-ethyl-2-[(4-methylbenzyl)thio]acetamide](/img/structure/B5717002.png)

![2-[4-(6-chloro-4-phenyl-2-quinolinyl)phenoxy]-N'-(2-methoxybenzylidene)acetohydrazide](/img/structure/B5717026.png)

![N-[2-(acetylamino)phenyl]-2-(2-nitrophenyl)acetamide](/img/structure/B5717048.png)

![3-amino-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5717053.png)